Retalon oleosum

Description

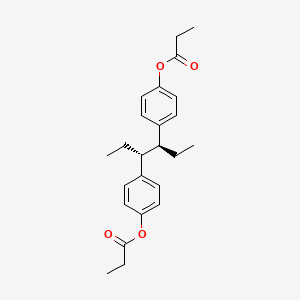

Structure

3D Structure

Properties

CAS No. |

59386-02-6 |

|---|---|

Molecular Formula |

C24H30O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

[4-[(3S,4R)-4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate |

InChI |

InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3/t21-,22+ |

InChI Key |

HZLYMVNJKHJFRO-SZPZYZBQSA-N |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)OC(=O)CC)[C@@H](CC)C2=CC=C(C=C2)OC(=O)CC |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC |

Origin of Product |

United States |

Chemical Identity and Structural Elucidation of Hexestrol Dipropionate Retalon Oleosum

Nomenclature and Synonymy in Scientific Literature

Hexestrol (B1673224) Dipropionate is identified in scientific and chemical literature by several names. Its systematic IUPAC name is [4-[4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate. wikipedia.org The compound is also commonly referred to as Hexestrol 4,4'-dipropionate. wikipedia.org As an ester of hexestrol, it is also known as hexestrol dipropanoate. wikipedia.org

A variety of synonyms and trade names have been used, including:

Retalon Oleosum guidechem.comnih.gov

Hexanoestrol wikipedia.org

4,4'-(1,2-Diethyl-1,2-ethanediyl)bisphenol dipropionate guidechem.com

Phenol, 4,4'-(1,2-diethyl-1,2-ethanediyl)bis-, 1,1'-dipropanoate guidechem.com

Stereochemical Considerations and Isomeric Forms

The core structure of Hexestrol Dipropionate is based on hexestrol, which has two chiral centers at carbons 3 and 4 of the hexane (B92381) chain. This gives rise to stereoisomerism. The possible stereoisomers are a pair of enantiomers (the dextro- and levo-rotatory forms, which constitute the racemic dl-mixture) and an achiral meso form. nih.gov

Meso-Hexestrol: This isomer has a center of symmetry and is achiral, meaning it is superimposable on its mirror image.

dl-Hexestrol (Racemic mixture): This consists of a 1:1 mixture of two enantiomers that are non-superimposable mirror images of each other.

These stereochemical differences in the parent hexestrol molecule are maintained in its dipropionate ester. The spatial arrangement of the atoms in these isomers can significantly influence their biological activity and receptor binding affinity. nih.gov The different three-dimensional orientations of the phenyl groups in the meso and dl forms cannot be interconverted by simple bond rotation, making them configurational isomers. nih.gov

Molecular Formula and Registry Identifiers

The chemical identity of Hexestrol Dipropionate is definitively established by its molecular formula and unique registry numbers assigned by chemical databases. These identifiers are crucial for unambiguous reference in scientific research and regulatory contexts.

| Identifier | Value | Source |

| Molecular Formula | C₂₄H₃₀O₄ | wikipedia.orgguidechem.comscbt.com |

| Molar Mass | 382.50 g·mol⁻¹ | wikipedia.org |

| CAS Number | 4825-53-0 | wikipedia.orgguidechem.comscbt.com |

| PubChem CID | 107342 | wikipedia.orgguidechem.com |

| EINECS | 225-400-4 | guidechem.com |

| InChI Key | HZLYMVNJKHJFRO-UHFFFAOYSA-N | wikipedia.orgguidechem.com |

Analytical Spectroscopic Approaches for Structure Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of Hexestrol Dipropionate. Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information about its atomic composition, connectivity, and spatial arrangement.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the compound from a mixture prior to analysis. jmchemsci.com

In the analysis of Hexestrol Dipropionate, the molecule would first be ionized. The resulting molecular ion would then fragment in a predictable manner. Key fragmentation patterns would likely involve the cleavage of the ester bonds, leading to the loss of the propionyl groups (C₃H₅O) or propionic acid molecules (C₃H₆O₂). Tandem mass spectrometry (MS-MS) can be employed for further structural elucidation by selecting a specific parent ion, inducing further fragmentation, and analyzing the resulting daughter ions. rsc.org This provides more detailed information about the connectivity of the molecule. Methods have been developed for the analysis of the parent compound, hexestrol, in biological samples using GC coupled with negative-ion chemical ionization mass spectrometry, which demonstrates the utility of this approach for related compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure and conformation of organic molecules in solution. Both ¹H NMR and ¹³C NMR would provide a complete picture of the Hexestrol Dipropionate structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the phenyl rings, the methine protons at the chiral centers, and the methylene and methyl protons of the ethyl and propionyl groups. The coupling patterns and chemical shifts of these signals would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would show signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the hexane and propionate moieties.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used for conformational analysis. mdpi.com These experiments can reveal the spatial proximity of different protons within the molecule, helping to determine the preferred three-dimensional structure and differentiate between the meso and dl isomers based on their different symmetries and conformational preferences. nih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is essential for assessing the purity of a Hexestrol Dipropionate sample and for separating its different stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. By selecting an appropriate stationary phase (e.g., a chiral column) and mobile phase, it is possible to separate the meso isomer from the dl-enantiomers of Hexestrol Dipropionate. The purity of a sample can be determined by the presence of a single peak at the expected retention time.

Gas Chromatography (GC): GC is another effective method for purity assessment, particularly for volatile or semi-volatile compounds. scispace.com For analysis of Hexestrol Dipropionate, a derivatization step might be employed to increase its thermal stability and volatility. nih.gov The high resolving power of capillary GC columns can separate the compound from impurities. Similar to HPLC, chiral GC columns could potentially be used for isomer separation.

Both HPLC and GC are routinely coupled with detectors like UV-Vis spectrophotometers or mass spectrometers to provide both quantitative purity data and structural confirmation of the separated components. rsc.orgscispace.com

Based on a thorough review of available scientific literature, there is no evidence of a chemical compound known as "this compound." This name does not appear in established chemical databases or peer-reviewed publications. As such, it is not possible to provide an article on its molecular and cellular mechanisms of action.

The information requested in the outline, including its interaction with estrogen receptors (ERα, ERβ, GPER) and its influence on transcriptional and translational regulation, cannot be generated as it would be entirely speculative and lack the required scientific accuracy and detailed research findings.

Therefore, the requested article cannot be created.

Molecular and Cellular Mechanisms of Action

DNA Synthesis Modulation

As a synthetic estrogen, Retalon oleosum's parent compound, Hexestrol (B1673224), exerts influence over fundamental cellular processes, including the synthesis of DNA. nih.govechemi.com Estrogens, as a class, are known to stimulate DNA synthesis. nih.govechemi.com This process is initiated when the estrogen molecule diffuses into target cells, binds to a protein receptor, and the resulting complex enters the nucleus. minclinic.eunih.gov Within the nucleus, this complex binds to DNA, which can initiate or augment the transcription of genes necessary for protein synthesis, and subsequently, can stimulate DNA synthesis. nih.govminclinic.euechemi.com High doses of closely related nonsteroidal estrogens have been found to decrease DNA synthesis, indicating a complex, dose-dependent relationship. wikiwand.com

Endocrine Axis Regulation: Antigonadotropic Effects

This compound functions as a potent regulator of the endocrine axis, primarily through its antigonadotropic effects. wikipedia.orgwikipedia.org This means it can suppress the production and secretion of gonadotropins, which are hormones that act on the gonads (testes and ovaries). wikipedia.org The underlying mechanism involves the suppression of the hypothalamic-pituitary system. minclinic.eudrugbank.com By acting on the hypothalamus and pituitary gland, estrogens can decrease the secretion of Gonadotropin-Releasing Hormone (GnRH), which is the primary signal from the hypothalamus that stimulates the pituitary to release gonadotropins. minclinic.eudrugbank.comclevelandclinic.org This action is a key component of how estrogens, including synthetic ones like Hexestrol, regulate reproductive functions and can be harnessed for therapeutic purposes, such as in certain hormone-dependent cancers. wikipedia.org

Suppression of Gonadotropin Secretion (Luteinizing Hormone, Follicle-Stimulating Hormone)

A primary manifestation of this compound's antigonadotropic activity is the suppression of gonadotropin secretion from the anterior pituitary gland, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). minclinic.eudrugbank.com

Follicle-Stimulating Hormone (FSH): Estrogens directly suppress the release of FSH from the anterior pituitary. minclinic.eudrugbank.com FSH is crucial for stimulating the maturation of ovarian follicles in females and spermatogenesis in males. lumenlearning.comclevelandclinic.org

Luteinizing Hormone (LH): The release of LH is stimulated by GnRH. wikipedia.orgnih.gov By suppressing the hypothalamic-pituitary system, estrogens indirectly curb the production of LH. minclinic.eu In females, a surge of LH triggers ovulation, while in males, LH stimulates the Leydig cells in the testes to produce testosterone (B1683101). wikipedia.orgclevelandclinic.org

The suppression of these hormones disrupts the normal reproductive cycle and function. lumenlearning.comclevelandclinic.org

Impact on Gonadal Sex Hormone Production

By suppressing FSH and LH, this compound consequently impacts the production of sex hormones in the gonads. lumenlearning.comebsco.com

In Males: LH is the primary stimulus for testosterone production by the Leydig cells of the testes. wikipedia.org Suppression of LH leads to a significant reduction in testosterone levels. wikipedia.org

In Females: The ovaries produce estrogens (like estradiol (B170435), estriol, and estrone) and progesterone. lumenlearning.comwikipedia.org FSH and LH together regulate the ovarian cycle and the production of these hormones. clevelandclinic.org By suppressing these gonadotropins, the production of ovarian hormones is downregulated. lumenlearning.com

This reduction in gonadal hormone production is a direct consequence of the feedback mechanism on the hypothalamic-pituitary-gonadal axis. clevelandclinic.orgnih.gov

Hepatic Protein Synthesis and Disproportionate Effects

Non-steroidal estrogens, including the parent compound of this compound, are known to have a marked and disproportionately strong effect on protein synthesis in the liver. wikipedia.orgwikipedia.org This means that compared to their systemic estrogenic effects, their impact on the liver is significantly more pronounced. wikipedia.org

Estrogens, in general, increase the hepatic synthesis of various serum proteins. minclinic.eudrugbank.com This includes:

Sex Hormone-Binding Globulin (SHBG): Increased SHBG levels lead to more testosterone being bound in the circulation, which decreases the fraction of free, biologically active testosterone. wikiwand.com

Thyroid-Binding Globulin (TBG): This leads to an increase in total circulating thyroid hormone. minclinic.eu

Other Proteins: Synthesis of prothrombin and other blood clotting factors (VII, VIII, IX, X) is also increased. minclinic.eu

The disproportionate effect of synthetic non-steroidal estrogens like Diethylstilbestrol (B1670540), which is structurally related to Hexestrol, has been quantified. While its systemic estrogenic potency might be around four times that of a natural estrogen, its effect on liver protein synthesis can be over seven times stronger for a dose with equivalent systemic effects. wikipedia.org

Preclinical Pharmacological Investigations and Biological Activity Profiling

In Vitro Estrogenicity Assays

In vitro studies have been fundamental in characterizing the estrogenic profile of the active compound in Retalon oleosum, hexestrol (B1673224). These assays measure the compound's ability to bind to and activate estrogen receptors, as well as its effect on the proliferation of estrogen-sensitive cells.

Hexestrol, the active metabolite of this compound, has demonstrated a high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Competitive binding assays, which measure the ability of a compound to displace radiolabeled estradiol (B170435) from the estrogen receptor, have been employed to determine its relative binding affinity (RBA).

One study reported that hexestrol exhibits approximately 302% and 234% of the affinity of estradiol for ERα and ERβ, respectively. core.ac.uk Another study, which evaluated a series of hexestrol derivatives, found that hexestrol itself had a relative binding affinity of 27% compared to estradiol for the calf uterine estrogen receptor. cambridge.org Further research on chemically reactive derivatives of hexestrol noted that monoetherification or substitution generally leads to a lower affinity for the estrogen receptor, with RBAs ranging from 0.3% to 10% of that of estradiol. researchgate.net

Table 1: Relative Binding Affinities (RBA) of Hexestrol and its Derivatives for Estrogen Receptors

| Compound | Receptor Source | RBA (%) Compared to Estradiol | Reference |

|---|---|---|---|

| Hexestrol | Human ERα | 302% | core.ac.uk |

| Hexestrol | Human ERβ | 234% | core.ac.uk |

| Hexestrol | Calf Uterine Estrogen Receptor | 27% | cambridge.org |

| Hexestrol Derivatives | Lamb Uterine Estrogen Receptor | 0.3% - 10% | researchgate.net |

The estrogenic activity of hexestrol has also been assessed by its effect on the proliferation of estrogen-responsive human breast cancer cell lines, such as MCF-7, which are positive for the estrogen receptor (ER). In one study, hexestrol exhibited a dose-dependent inhibition of cell proliferation in the MCF-7 cell line. okstate.edu This anti-proliferative effect is believed to be at least partially mediated through the estrogen receptor. okstate.edu Interestingly, the study noted no direct correlation between the anti-proliferative activity and the binding affinity for the ER, suggesting complex downstream signaling pathways may be involved. okstate.edu

Animal Model Studies on Endocrine System Modulation

Animal studies have been crucial in understanding the in vivo effects of this compound's active compound, hexestrol, on the endocrine system. These studies have primarily utilized rodent models to examine its impact on reproductive organ development, hormonal feedback loops, and other physiological parameters.

Hexestrol, as a potent estrogen, exerts significant effects on the development and histology of reproductive organs in rodent models. It is known to induce mammary gland development in a manner similar to other estrogens. core.ac.uk In female mice, neonatal treatment with hexestrol has been shown to induce uterine adenocarcinoma in a time- and dose-related manner. nih.gov The incidence of these uterine tumors, as well as atypical hyperplasia, correlates with the compound's high estrogenic potency. nih.gov

Studies have also demonstrated that hexestrol is concentrated in target tissues such as the uterus and vagina due to its binding to estrogen receptors. core.ac.uk In the mouse uterine weight test, a common assay for estrogenicity, various hexestrol derivatives with sufficient receptor binding affinity have all demonstrated uterotrophic activity, meaning they increase the weight of the uterus. cambridge.org More detailed histological analysis of ovaries from adult female mice exposed to hexestrol for 30 days revealed a significant reduction in ovary weight and impaired structure of mature follicles. agriculturejournals.cz

Estrogens play a critical role in the neuroendocrine control of reproduction through feedback mechanisms on the hypothalamic-pituitary-gonadal (HPG) axis. Typically, estrogens exert negative feedback on the hypothalamus and pituitary gland, suppressing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). britannica.com This, in turn, reduces endogenous sex hormone production.

Studies in immature female rats have shown that artificially inducing a surge of gonadotropins can trigger ovarian estrogen production. This rise in estrogen then exerts a positive feedback effect, leading to a preovulatory surge in LH and FSH, which culminates in ovulation. This illustrates the dual nature of estrogen's feedback role. The administration of a potent external estrogen like hexestrol would be expected to primarily engage the negative feedback loop, leading to the suppression of pituitary gonadotropin output.

The impact of synthetic estrogens on blood biomarkers in animal models has been a subject of investigation, particularly in livestock where such compounds were used as growth promoters. Studies in cattle have explored the effects of estrogenic anabolic compounds on thyroid function, which is intrinsically linked to iodine metabolism.

Research has yielded somewhat varied results. One review indicates that implanting estrogenic anabolic compounds can increase thyroid gland activity, as evidenced by elevated plasma concentrations of thyroxin (a key thyroid hormone containing iodine) in cattle. okstate.edu However, the same source notes other studies where estradiol implants had no effect on thyroxin or triiodothyronine (another iodine-containing thyroid hormone). okstate.edu A study investigating the effects of diethylstilbestrol (B1670540) and hexestrol on fattening beef steers reported no consistent changes in the size of the thyroid gland. cambridge.org However, it did find some evidence to suggest that the treatment leads to a mild hyper-thyroidism, which could imply an alteration in thyroid hormone levels and, consequently, iodine utilization. cambridge.org There is no direct evidence from the reviewed literature specifically linking this compound or hexestrol to a direct change in iodine blood levels in cows, but the observed effects on thyroid hormones suggest an indirect influence on iodine metabolism.

Comparative Pharmacodynamic Studies with Endogenous and Related Synthetic Estrogens

Relative Potency Comparisons across Estrogenic Compounds

Preclinical investigations have sought to characterize the estrogenic potency of hexestrol, the active compound in this compound, relative to both endogenous estrogens, such as estradiol, and other synthetic estrogens. These studies are crucial for understanding its biological activity and therapeutic potential. The potency of an estrogenic compound is often assessed by its binding affinity to estrogen receptors (ERs), specifically ERα and ERβ, as well as by its ability to elicit a biological response in target tissues.

Hexestrol has demonstrated a high affinity for both estrogen receptor subtypes. In comparative binding assays, hexestrol exhibited approximately 302% and 234% of the binding affinity of estradiol for ERα and ERβ, respectively. wikipedia.org Other research has reported the affinity of hexestrol for estrogen receptors to be similar to or slightly greater than that of estradiol. wikipedia.org Further supporting its high potency, in vitro studies have determined the inhibition constant (Ki) of hexestrol for both ERα and ERβ to be 0.06 nM.

In vivo studies in animal models have also been conducted to compare the relative potencies of various estrogenic compounds. For instance, in studies on domestic fowl, hexestrol was observed to be slightly more active than the potent synthetic estrogen diethylstilbestrol when administered orally. oup.com The total endometrial proliferation dose per cycle for intramuscularly administered hexestrol dipropionate is reported as 25 mg. wikipedia.org

It is important to note that modifications to the hexestrol molecule, such as monoetherification or substitution of deoxyhexestrol, generally result in compounds with a significantly lower affinity for the estrogen receptor, typically ranging from 0.3% to 10% of the affinity of estradiol. nih.gov

Table 1: Comparative Estrogenic Potency Data

| Compound | Parameter | Value | Reference Compound | Species/System | Source |

|---|---|---|---|---|---|

| Hexestrol | Relative Binding Affinity (ERα) | ~302% | Estradiol | Not Specified | wikipedia.org |

| Hexestrol | Relative Binding Affinity (ERβ) | ~234% | Estradiol | Not Specified | wikipedia.org |

| Hexestrol | Ki (ERα) | 0.06 nM | - | Not Specified | |

| Hexestrol | Ki (ERβ) | 0.06 nM | - | Not Specified | |

| Hexestrol | In vivo activity | Slightly more active | Diethylstilbestrol | Domestic Fowl | oup.com |

| Hexestrol dipropionate | Endometrial Proliferation Dose | 25 mg/cycle (IM) | - | Not Specified | wikipedia.org |

| Hexestrol monoethers/ deoxyhexestrol derivatives | Relative Binding Affinity | 0.3-10% | Estradiol | Lamb Uterine Estrogen Receptor | nih.gov |

Analysis of Duration of Action in Preclinical Settings

The formulation of an estrogen, particularly as an ester in an oily solution like this compound (hexestrol dipropionate), is designed to prolong its duration of action following administration. Preclinical studies have investigated the pharmacokinetics and tissue distribution of hexestrol to understand its persistence in the body.

When administered as a subcutaneous injection in an oil solution to juvenile female goats, tritium-labeled hexestrol was shown to concentrate in estrogen target tissues such as the uterus and vagina. wikipedia.org This tissue-specific accumulation, mediated by binding to estrogen receptors, contributes to its sustained biological effect. wikipedia.org

While specific half-life data for hexestrol dipropionate in preclinical models is not extensively detailed in the provided search results, comparative tables of parenteral nonsteroidal estrogens provide some context for its duration of action. These tables list hexestrol dipropionate in an oil solution alongside other estrogen esters, implying a prolonged effect characteristic of such depot formulations. One such table indicates a total endometrial proliferation dose of 25 mg for hexestrol dipropionate administered via intramuscular injection. wikipedia.orgiiab.me In studies involving cattle, ear implants containing estrogenic compounds are designed for a duration of activity ranging from 90 to 120 days. msdvetmanual.com Although this refers to a different mode of administration and species, it highlights the principle of achieving long-lasting effects with estrogenic compounds through specific delivery systems.

Table 2: Duration of Action of Parenteral Nonsteroidal Estrogens

| Estrogen | Formulation | Major Brand Name(s) | Duration | Source |

|---|---|---|---|---|

| Diethylstilbestrol (DES) | Oil solution | - | ≈ 3 days | iiab.me |

| Diethylstilbestrol dipropionate | Oil solution | Cyren B | ≈ 5 days | iiab.me |

| Diethylstilbestrol dipropionate | Aqueous suspension | - | 21–28 days | iiab.me |

| Hexestrol dipropionate | Oil solution | Hormoestrol, this compound | Not explicitly stated, but listed as a long-acting formulation | iiab.me |

| Hexestrol diphosphate | Aqueous solution | Cytostesin, Pharmestrin, Retalon Aquosum | Very short | iiab.me |

Computational Chemistry and Advanced Modeling

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior of Hexestrol (B1673224) when complexed with its biological targets. These simulations provide a time-resolved view of the conformational changes and stability of the ligand-receptor complex.

While specific MD simulation studies on the Hexestrol-estrogen receptor complex are not extensively documented in publicly available literature, the methodology has been successfully applied to study Hexestrol in other biological systems. For instance, MD simulations were conducted on the complex of DL-hexestrol with rat α-fetoprotein (AFP), a major transport protein in rodents. nih.gov These simulations, extending up to 60 nanoseconds, demonstrated the dynamic stability of the complex, with the protein reaching equilibrium without significant conformational fluctuations after 20 nanoseconds. nih.gov Such studies showcase the utility of MD in refining the understanding of how Hexestrol interacts with transport proteins, which can influence its bioavailability and delivery to the estrogen receptor. nih.gov

Furthermore, MD simulations have been performed on the Lassa virus glycoprotein (B1211001) precursor (LASVGP) in complex with Hexestrol (HES). nih.gov The stability of the docking complex was evaluated by monitoring the root mean square deviation (RMSD) of the backbone Cα atoms, which reached equilibrium within 150 nanoseconds, indicating a stable binding of Hexestrol to the viral protein. nih.gov

In the broader context of non-steroidal estrogens, MD simulations have been pivotal. For example, simulations of the estrogen receptor ligand-binding domain (ER LBD) complexed with diethylstilbestrol (B1670540) (DES), a structurally related compound, have shown that the ligand-receptor complexes are highly structured. h-its.org These simulations offer insights into the structure-activity relationships that are likely transferable to Hexestrol. h-its.org General findings from MD studies on other non-steroidal estrogens binding to ERα and ERβ reveal that the stability of the complex, as indicated by RMSD values, is a key determinant of binding affinity. mdpi.com

In Silico Prediction of Molecular Interactions and Binding Conformations

In silico docking studies have been instrumental in predicting the binding modes of Hexestrol and its derivatives within the ligand-binding pocket of the estrogen receptor. These studies provide critical information about the specific amino acid residues involved in the interaction and the conformational preferences of the ligand.

Molecular docking studies have revealed that Hexestrol can bind to the estrogen receptor α ligand-binding domain (ER-LBD). nih.gov The binding is characterized by specific interactions with key amino acid residues within the binding pocket. For instance, studies on related non-steroidal estrogens have highlighted the importance of hydrogen bonds with residues such as Glu353 and Arg394, as well as hydrophobic interactions with the surrounding residues, in stabilizing the ligand within the active site. researchgate.net

The structural basis for the binding of various non-steroidal estrogens, including those structurally similar to Hexestrol, to the ERα has been investigated. These studies help in understanding the key pharmacophoric features required for high-affinity binding. The orientation of the phenolic hydroxyl groups is crucial for establishing hydrogen bond networks with the receptor, a feature that Hexestrol shares with the endogenous estrogen, 17β-estradiol.

The binding affinity of Hexestrol to the estrogen receptor has been compared to other stilbene (B7821643) estrogens. Competitive binding assays have shown that Hexestrol exhibits a strong binding capability for the ER-LBD, with a reported IC50 value of 9.27 nM, which is lower (indicating stronger binding) than that of Dienestrol (12.94 nM) and Diethylstilbestrol (22.38 nM). nih.gov

Table 1: Comparative Binding Affinities of Stilbene Estrogens to ER-LBD nih.gov

| Compound | IC50 (nM) |

| Hexestrol | 9.27 |

| Dienestrol | 12.94 |

| Diethylstilbestrol | 22.38 |

This interactive table allows for the comparison of the binding affinities of Hexestrol and related compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Cheminformatics for Estrogenic Activity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on Hexestrol and its derivatives to understand the structural requirements for estrogenic activity.

Mechanism-based QSAR models have been developed for various ligands of the estrogen receptor, including derivatives of Hexestrol. psu.edu These studies have demonstrated that for Hexestrol derivatives, steric and electronic effects are of primary importance in determining the variation in binding affinity. psu.edu Specifically, the presence of electron-donating substituents has been shown to enhance binding, likely by increasing the electron density on the phenolic rings, which in turn enhances dipolar interactions with the receptor. psu.edu

A comparative QSAR analysis of estrogen receptor ligands has provided specific equations for Hexestrol derivatives. u-tokyo.ac.jp These models use physicochemical parameters to predict the relative binding affinity (RBA). For instance, a QSAR model for di-substituted Hexestrol derivatives highlighted the significance of electronic and steric parameters. psu.edu

Table 2: QSAR Models for Hexestrol Derivatives psu.edu

| Derivative Series | QSAR Equation | Key Parameters |

| di-X-metahexestrol | log RBA = f(σ, Steric) | Hammett constants (σ), Steric parameters |

| di-X-hexestrol | log RBA = f(σ, Steric) | Hammett constants (σ), Steric parameters |

| 4-X-deoxyhexestrol | log RBA = f(Hydrophobicity, Steric) | Hydrophobic parameters, Steric parameters |

This interactive table summarizes the key parameters in QSAR models for different series of Hexestrol derivatives.

These QSAR studies collectively indicate that the estrogenic activity of Hexestrol derivatives is a multifactorial property, with a delicate balance of steric bulk, electronic properties, and hydrophobicity governing the potency of these compounds. psu.edu

Virtual Screening Approaches for Identification of Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific studies detailing the use of Hexestrol as a query molecule for virtual screening are not widely reported, the principles of this approach are highly applicable for the discovery of novel analogues with potential estrogenic activity.

Ligand-based virtual screening, which utilizes the structure of a known active ligand like Hexestrol, can be employed to identify new chemical entities with similar pharmacophoric features. ugm.ac.id This approach involves creating a pharmacophore model based on the key structural attributes of Hexestrol required for estrogen receptor binding, such as the positions of the phenolic hydroxyl groups and the hydrophobic scaffold. This model is then used to screen databases of chemical compounds to find molecules that match the pharmacophore. ugm.ac.id

Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the estrogen receptor's ligand-binding domain. ugm.ac.id Large chemical libraries can be docked into the active site of the receptor, and scoring functions are used to rank the compounds based on their predicted binding affinity. This method has been successfully used to identify novel estrogen receptor modulators and could be applied to discover analogues of Hexestrol with improved or selective activity profiles. ugm.ac.idmdpi.com

The general workflow for such a virtual screening campaign would involve:

Preparation of a chemical library.

Generation of a pharmacophore model based on Hexestrol or docking of the library into the ER binding site.

Filtering of hit compounds based on docking scores and pharmacophore fit.

Further refinement using ADME (Absorption, Distribution, Metabolism, and Excretion) predictions and other filters to select promising candidates for synthesis and biological evaluation. nih.gov

Conformational Analysis and Stereoselective Binding Prediction

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a receptor. Conformational analysis of Hexestrol has provided significant insights into its stereoselective binding to the estrogen receptor.

Studies have demonstrated that the binding affinity of these isomers to the estrogen receptor is stereoselective. researchgate.net The dl-isomer generally exhibits a higher binding affinity than the meso-isomer. This difference can be attributed to the specific conformational preferences of each isomer, which dictates how well they can adopt the optimal geometry for interaction with the key amino acid residues in the ER binding site. nih.gov

The stereoselective synthesis of d,l-hexestrol has been a topic of research, underscoring the importance of stereochemistry in its biological activity. researchgate.net Computational modeling plays a crucial role in predicting the preferred binding conformations of each stereoisomer, thereby explaining the observed differences in their estrogenic potency.

Synthetic Methodologies and Chemical Modifications

Chemical Synthesis Pathways for Hexestrol (B1673224) Dipropionate

The synthesis of Hexestrol dipropionate first requires the formation of its core structure, Hexestrol. A common pathway to Hexestrol involves the catalytic hydrogenation of its unsaturated precursor, diethylstilbestrol (B1670540), or the reduction of the methoxy-protected precursor, Z-3,4-di-(4-methoxyphenyl)hex-3-ene. iaea.orgosti.gov

Another significant synthetic route begins with anethole (B165797), a naturally occurring phenylpropene. Anethole is treated with hydrogen bromide to form anethole hydrobromide. gpi.ac.in Subsequent coupling reactions, such as the Wurtz-Fittig reaction using sodium or a Grignard coupling reaction catalyzed by cobaltous chloride, can then be used to form the Hexestrol backbone, typically as its dimethyl ether derivative. gpi.ac.inacs.org This intermediate, meso-hexestrol dimethyl ether, is then demethylated to yield meso-hexestrol. acs.org

Once Hexestrol is synthesized, the final step is the formation of the dipropionate ester. This is achieved through esterification of the two phenolic hydroxyl groups on the Hexestrol molecule with propionic anhydride (B1165640) or a similar propionylating agent. acs.org

A summary of a catalyzed-Grignard synthesis approach is presented below.

| Starting Material | Key Reagents | Intermediate | Final Product (before esterification) | Reported Yield |

|---|---|---|---|---|

| Anethole Hydrobromide | Ethylmagnesium Bromide, Cobaltous Chloride (catalyst) | meso-Hexestrol Dimethyl Ether | meso-Hexestrol | 31-34% (of the meso dimethyl ether) acs.org |

| Anethole Hydrobromide | Phenylmagnesium Bromide, Cobaltous Chloride (catalyst) | meso-Hexestrol Dimethyl Ether | meso-Hexestrol | 23-25% (of the meso dimethyl ether) acs.org |

Strategies for Esterification and De-esterification of Hexestrol

Esterification: The conversion of Hexestrol to Hexestrol dipropionate is a standard esterification reaction targeting the two phenolic hydroxyl groups. A common laboratory method involves refluxing Hexestrol with propionic anhydride. acs.org After the reaction, the excess anhydride is hydrolyzed with water, and the resulting Hexestrol dipropionate product can be purified by crystallization. acs.org Esters of Hexestrol, such as the dipropionate, diacetate, and dicaprylate, have been widely synthesized. wikipedia.org

De-esterification: The reverse reaction, de-esterification or hydrolysis, cleaves the ester bonds to regenerate Hexestrol. This can be accomplished under basic conditions, for example, by refluxing the ester with a solution of potassium hydroxide (B78521) in an alcohol like isopropanol. acs.org Acid-catalyzed hydrolysis is also a standard method for cleaving esters. More specialized methods for de-esterification in complex syntheses can involve the use of Lewis acids like titanium tetrachloride, which can cleave esters under mild conditions. google.com

Stereoselective Synthesis of Hexestrol Isomers

Hexestrol possesses two stereocenters at the C3 and C4 positions of the hexane (B92381) chain, leading to the existence of three stereoisomers: a pair of enantiomers, (3R,4R)-Hexestrol and (3S,4S)-Hexestrol (which together form the racemic mixture, (±)- or dl-Hexestrol), and an achiral meso-isomer, (3R,4S)-Hexestrol.

The stereochemical outcome of the synthesis is highly dependent on the chosen pathway.

Synthesis of meso-Hexestrol: Catalytic hydrogenation of diethylstilbestrol (which has a double bond) typically leads to the formation of the meso-isomer of Hexestrol. acs.org Similarly, reductive coupling of certain propiophenones followed by hydrogenation can yield the meso diastereomer. nih.gov A methodology involving the Heck-Matsuda reaction has also been applied to the total synthesis of meso-Hexestrol. fapesp.br

Synthesis of (±)- or dl-Hexestrol: Stereoselective synthesis of the dl-isomer has been achieved through a key step involving the intermolecular coupling of Co2(CO)6-complexed propargyl radicals. researchgate.net This method can produce the dl-isomer with high diastereoselectivity (90-94%). researchgate.net

Enantioselective Synthesis: Achieving a specific enantiomer requires more advanced asymmetric synthesis techniques. One modern approach is the lithiation–borylation methodology. rsc.org This technique allows for the sequential and controlled formation of the two adjacent stereocenters. rsc.org For instance, the synthesis of fluorohexestrol, an analogue, was accomplished using this method, which involves the reaction of a lithiated carbamate (B1207046) with a chiral boronic ester in the presence of a chiral ligand like (-)-sparteine (B7772259) to guide the stereochemistry. rsc.orgresearchgate.net

The table below summarizes yields and stereoselectivity for different synthetic approaches.

| Target Isomer | Key Method | Diastereomeric Selectivity/Yield | Reference |

|---|---|---|---|

| d,l-Hexestrol | Intermolecular coupling of Co2(CO)6-complexed propargyl radicals | 90–94% d,l-diastereoselectivity | researchgate.net |

| meso-Hexestrol | Heck-Matsuda Redox-Relay Arylation | Achieved in 4 steps with good overall yield | fapesp.br |

| Fluorohexestrol (Analogue) | Lithiation–borylation–protodeboronation | Synthesized in 5 steps (longest linear sequence) | rsc.org |

Development of Novel Retalon Oleosum Analogues with Modified Pharmacological Profiles

Researchers have synthesized numerous analogues of Hexestrol to investigate structure-activity relationships and develop compounds with modified pharmacological profiles. nih.govnih.govnih.govebi.ac.uk These modifications typically involve adding various substituents to the phenolic rings or altering the central hexane chain.

Ring-Substituted Analogues: A wide range of symmetrically 2,2'- and 3,3'-disubstituted meso-Hexestrol derivatives have been created. nih.gov Substituents include halogens (F, Cl, Br, I), hydroxyl, nitro, amino, and various alkyl groups. nih.gov The synthesis of these compounds was achieved either by direct substitution on the Hexestrol scaffold or by coupling appropriately substituted phenyl-propanols. nih.gov

Ether and Deoxyhexestrol Derivatives: A series of chemically reactive Hexestrol derivatives have been synthesized, including ether derivatives with halo ketone or epoxide functions, as well as 4-substituted deoxyhexestrols (where one phenolic hydroxyl is removed) bearing groups like nitro or azide. nih.govacs.org

Cytotoxic Conjugates: To create agents with potential anticancer activity, cytotoxic moieties have been linked to the Hexestrol framework. nih.govnih.gov Examples include linking nitrogen mustard functions, (chloroethyl)nitrosourea, or cyclophosphamide (B585) groups to the Hexestrol core, often via a spacer chain attached to one of the phenolic oxygens. nih.govnih.gov Another approach involved attaching N1-acetyl-N4-substituted thiosemicarbazide (B42300) moieties. nih.gov

Analogues with Non-Polar Linkers: Structurally simple bibenzyl-diol molecules, which are analogues of Hexestrol, have been prepared with non-polar substituents on one of the internal carbon atoms of the ethyl bridge. ebi.ac.uk These modifications were found to engender significant selectivity for specific estrogen receptor subtypes. ebi.ac.uk

These synthetic efforts demonstrate the versatility of the Hexestrol scaffold for chemical modification to produce a wide array of analogues with potentially diverse biological activities.

Advanced Research Methodologies and Analytical Techniques

Bioanalytical Method Development for In Vivo and In Vitro Quantification in Research Matrices

The development of robust bioanalytical methods is fundamental for the accurate quantification of Retalon oleosum and its principal metabolites in various biological matrices. chromatographyonline.comnih.goviajps.comijpsr.com The primary objective of this endeavor is to establish a selective, sensitive, and reproducible analytical procedure suitable for pharmacokinetic, toxicokinetic, and metabolism studies. iajps.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its high selectivity and sensitivity. nih.gov

Method development for this compound, an oily substance, necessitates a meticulous sample preparation strategy to mitigate matrix effects and ensure efficient extraction from complex biological samples such as plasma, serum, and tissue homogenates. nih.goviajps.com Techniques including liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been systematically evaluated to optimize recovery and minimize interference. iajps.comijpsr.com

The chromatographic conditions, including the choice of column, mobile phase composition, and gradient elution, are optimized to achieve symmetric peak shapes and adequate separation from endogenous components. The mass spectrometric parameters are fine-tuned to ensure optimal ionization and fragmentation of this compound, enabling the selection of specific precursor and product ion transitions for selective reaction monitoring (SRM).

The developed LC-MS/MS method is then subjected to a rigorous validation process in accordance with established guidelines. This validation assesses parameters such as linearity, accuracy, precision, selectivity, sensitivity, reproducibility, and stability of the analyte in the biological matrix. ijpsr.com

| Parameter | Result |

|---|---|

| Linear Range | 0.1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | ± 15% |

| Mean Extraction Recovery | > 85% |

Radiometric Assays (e.g., Radioimmunoassay) for Hormone Level Determination in Experimental Systems

To investigate the potential endocrine effects of this compound, radiometric assays, particularly radioimmunoassays (RIAs), have been developed to measure hormone levels in experimental systems. karger.comvumc.orgcambridge.org RIAs are highly sensitive and specific methods for quantifying minute concentrations of hormones in biological fluids. vumc.org The principle of a competitive RIA involves a competition between a radiolabeled hormone (tracer) and an unlabeled hormone (from the sample or a standard) for a limited number of binding sites on a specific antibody. karger.comcambridge.org

In the context of this compound research, RIAs have been employed to assess its influence on the circulating levels of hormones such as testosterone (B1683101) and estradiol (B170435). nih.gov The development of these assays requires the production of highly specific antibodies against the target hormones and the synthesis of high-purity radiolabeled hormone tracers, commonly labeled with iodine-125 (¹²⁵I). karger.comcambridge.org

The assay involves incubating the antibody with a known amount of the ¹²⁵I-labeled hormone and varying concentrations of either the unlabeled hormone standard or the biological sample. After reaching equilibrium, the antibody-bound hormone is separated from the free hormone, and the radioactivity of the bound fraction is measured using a gamma counter. vumc.org The concentration of the hormone in the unknown sample is then determined by comparing its ability to displace the radiolabeled tracer with that of the known standards.

| Treatment Group | Mean Testosterone Concentration (ng/mL) | Standard Deviation |

|---|---|---|

| Vehicle Control | 3.5 | 0.8 |

| This compound | 2.1 | 0.5 |

Advanced Imaging Techniques for Tissue Distribution and Receptor Localization (e.g., tritium-labeled compound studies)

To visualize the distribution of this compound in the body and identify potential target tissues, advanced imaging techniques utilizing a tritium (³H)-labeled analog of the compound have been employed. nih.govopenmedscience.comopenmedscience.com Tritium is a low-energy beta-emitting isotope of hydrogen, which can be incorporated into the molecular structure of this compound without significantly altering its physicochemical and biological properties. openmedscience.comopenmedscience.com This makes it an ideal tracer for quantitative whole-body autoradiography (QWBA) and micro-autoradiography (MARG) studies. scispace.com

In QWBA studies, the tritium-labeled this compound is administered to laboratory animals. At various time points, the animals are euthanized, and whole-body cryosections are prepared. These sections are then exposed to a phosphor imaging plate, which captures the spatial distribution of the radioactivity. The resulting images provide a comprehensive overview of the distribution of the compound throughout the entire body, highlighting tissues with high affinity for this compound or its metabolites. scispace.com

MARG offers a higher resolution and is used to pinpoint the localization of the compound at a cellular or subcellular level. Thin tissue sections from organs of interest are coated with a photographic emulsion and stored in the dark for an extended period. The beta particles emitted by the tritium create latent images in the emulsion, which can be visualized after development. This technique has been instrumental in identifying specific cell types or receptors that bind to this compound. scispace.com

| Tissue | Tissue:Blood Radioactivity Ratio |

|---|---|

| Liver | 15.2 |

| Adipose Tissue | 25.8 |

| Adrenal Gland | 18.5 |

| Brain | 0.5 |

| Muscle | 2.1 |

In Vitro Transcription/Translation Assays for Mechanistic Investigations

To elucidate the molecular mechanism of action of this compound, cell-free in vitro transcription and translation assays have been utilized. biocompare.comthermofisher.comthermofisher.com These systems allow for the synthesis of proteins from a DNA template in a controlled environment, devoid of the complexities of a living cell. biocompare.comnih.gov This approach is particularly useful for determining whether a compound directly affects the fundamental processes of gene expression.

In these assays, a DNA template containing a gene of interest under the control of a specific promoter is incubated with a cell-free extract (such as rabbit reticulocyte lysate or wheat germ extract) that contains all the necessary components for transcription and translation, including RNA polymerase, ribosomes, and amino acids. thermofisher.comnih.gov One of the amino acids is typically radiolabeled (e.g., ³⁵S-methionine) to allow for the detection and quantification of the newly synthesized protein.

The effect of this compound on this process is investigated by adding the compound at various concentrations to the reaction mixture. A change in the amount of synthesized protein, as determined by techniques such as SDS-PAGE and autoradiography, would indicate a direct interaction of this compound with the transcriptional or translational machinery. These assays have been crucial in determining whether the observed physiological effects of this compound are mediated through a direct influence on protein synthesis.

| Concentration of this compound (µM) | Relative Protein Synthesis (%) |

|---|---|

| 0 (Control) | 100 |

| 1 | 98 |

| 10 | 95 |

| 100 | 52 |

Perspectives and Future Directions in Estrogenic Compound Research

Elucidation of Non-Genomic Estrogen Actions of Retalon Oleosum

Traditionally, estrogen's effects were attributed to its genomic actions, where it binds to nuclear estrogen receptors (ERs) that act as ligand-dependent transcription factors. However, it is now well-established that estrogens can also elicit rapid, non-genomic effects initiated at the cell membrane or within the cytoplasm. nih.govresearchgate.net These actions are mediated by membrane-associated estrogen receptors (mERs) and can trigger a cascade of intracellular signaling pathways, including the activation of kinases and the release of calcium, often within minutes. nih.govfrontiersin.org

Future research on a novel compound like this compound would need to thoroughly investigate these non-genomic pathways. Key research objectives would include:

Identifying mER Subtype Interaction: Determining if this compound binds to and activates specific mERs, such as G-protein coupled estrogen receptor 1 (GPER).

Mapping Signal Transduction Cascades: Characterizing the downstream signaling pathways activated by this compound, such as the PI3K/Akt and MAPK/ERK pathways. researchgate.netmdpi.com This can be achieved through techniques like Western blotting to detect the phosphorylation of key signaling proteins.

Functional Consequences: Linking the rapid signaling events to specific cellular responses, such as cell proliferation, migration, or apoptosis, independent of gene transcription. frontiersin.org

Exploration of Allosteric Modulation of Estrogen Receptors by Synthetic Ligands

Allosteric modulation refers to the process where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. nih.govfrontiersin.org In the context of estrogen receptors, synthetic ligands may not only act as direct agonists or antagonists at the ligand-binding pocket but could also function as allosteric modulators that fine-tune the receptor's response to endogenous estrogens. nih.govbiorxiv.org

The exploration of allosteric modulation by compounds like this compound represents a sophisticated frontier in drug design. Research in this area would focus on:

Identifying Allosteric Binding Sites: Using computational modeling and structural biology techniques, such as X-ray crystallography, to identify potential allosteric binding sites on ERα and ERβ. nih.gov

Characterizing Modulatory Effects: Determining whether this compound acts as a positive allosteric modulator (PAM), enhancing the effect of the endogenous ligand, or a negative allosteric modulator (NAM), diminishing it.

Investigating Biased Signaling: Assessing if allosteric binding by this compound could induce a "biased" signaling response, where the receptor preferentially activates certain downstream pathways (e.g., non-genomic over genomic) while inhibiting others. frontiersin.org

This line of inquiry could lead to the development of highly specific ER modulators that offer greater tissue selectivity and improved therapeutic windows. illinois.edu

Development of Targeted Delivery Systems in Preclinical Research Models

To maximize therapeutic efficacy and minimize off-target effects, the development of targeted delivery systems is paramount. For an estrogenic compound like this compound, this involves designing strategies to deliver it specifically to tissues expressing high levels of estrogen receptors, such as certain breast cancer cells or the endometrium. snmjournals.org

Preclinical research would involve various innovative approaches:

Nanoparticle Conjugation: Encapsulating or conjugating this compound with nanoparticles that are surface-functionalized with ligands targeting receptors overexpressed on cancer cells. nih.govresearchgate.net

Hormone-Peptide Conjugates: Creating conjugates of this compound with peptides that target specific tissues, such as a glucagon-like peptide-1 (GLP-1) conjugate to target metabolic tissues while avoiding reproductive organs. researchgate.net

In Vivo Imaging and Biodistribution: Utilizing preclinical models, such as tumor-bearing mice, to assess the biodistribution and tumor uptake of radiolabeled this compound delivery systems using imaging techniques like SPECT. snmjournals.org

These targeted strategies could potentially enhance the compound's therapeutic effects at the desired site while preventing the adverse effects associated with systemic estrogenic action. researchgate.netnih.gov

Hypothetical Preclinical Biodistribution of Targeted vs. Non-Targeted this compound

| Tissue | Non-Targeted this compound (% Injected Dose/gram) | Targeted this compound Nanoparticle (% Injected Dose/gram) |

|---|---|---|

| ER+ Tumor | 2.5 | 10.2 |

| Uterus | 8.9 | 3.1 |

| Liver | 15.4 | 6.5 |

| Muscle | 0.5 | 0.6 |

Integration of Systems Biology and Omics Approaches for Comprehensive Signaling Pathway Analysis

To gain a holistic understanding of the cellular impact of a novel compound like this compound, it is essential to move beyond single-pathway analysis and embrace a systems biology approach. This involves integrating multiple "omics" datasets to build a comprehensive picture of the compound's mechanism of action. jove.comnih.gov

Key components of this integrative approach include:

Genomics (Transcriptomics): Using RNA-sequencing to analyze the complete set of genes whose expression is altered by this compound, providing insight into the genomic pathways it regulates. illinois.edu

Proteomics: Quantifying changes in the cellular proteome upon treatment to understand the functional consequences of altered gene expression.

Metabolomics: Analyzing the global metabolic profile of cells to identify changes in metabolic pathways, which are often tightly regulated by estrogen signaling. nih.gov

Cistromics: Employing techniques like ChIP-sequencing to map the genome-wide binding sites of the estrogen receptor when activated by this compound. jove.com

By integrating these large-scale datasets, researchers can construct detailed models of the signaling networks perturbed by this compound, potentially uncovering novel mechanisms and predicting both on-target and off-target effects. nih.govnih.gov

Methodological Advancements in High-Throughput Screening for Novel Estrogenicity Profiles

The initial discovery and characterization of novel estrogenic compounds rely heavily on high-throughput screening (HTS) methodologies. nih.gov Advancements in HTS are crucial for identifying compounds with unique "estrogenicity profiles"—that is, compounds that may exhibit receptor subtype selectivity, tissue-specific effects, or biased signaling.

Future screening for compounds like this compound would benefit from:

Multiplexed Assays: Developing HTS assays that can simultaneously measure multiple endpoints, such as ER binding, transcriptional activation, and key non-genomic signaling events (e.g., calcium flux) in a single run.

Phenotypic Screening: Employing high-content imaging and analysis to screen for compounds that induce specific cellular phenotypes (e.g., changes in cell morphology or protein localization) rather than just measuring a single molecular interaction.

In Silico and AI-Driven Screening: Utilizing computational models and artificial intelligence to screen vast virtual libraries of compounds, predicting their estrogenic activity and prioritizing them for in vitro testing. daneshyari.com

These advanced HTS methods will accelerate the discovery of novel estrogenic ligands with highly desirable and specific activity profiles, moving beyond simple measures of potency to a more nuanced understanding of a compound's biological function. nih.govresearchgate.net

Hypothetical HTS Data for Novel Estrogenic Compounds

| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | Genomic Pathway Activation (EC50, nM) | Non-Genomic (pERK) Activation (EC50, nM) |

|---|---|---|---|---|

| Estradiol (B170435) | 0.1 | 0.2 | 0.05 | 1.2 |

| Compound X | 5.2 | 0.8 | 2.5 | 150.0 |

| This compound (Hypothetical) | 1.5 | 25.0 | 5.8 | 2.1 |

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for isolating and characterizing bioactive compounds from Syzygium oleosum?

- Methodological Answer:

- Extraction: Use Soxhlet extraction or maceration with solvents of varying polarities (e.g., ethanol, hexane) to target specific compound classes (e.g., phenolics, terpenoids).

- Purification: Employ column chromatography (silica gel or Sephadex) followed by HPLC for isolation. Validate purity via NMR and mass spectrometry .

- Data Presentation: Include tables comparing extraction yields, solvent systems, and spectral data (e.g., UV-Vis λmax, NMR shifts) to ensure reproducibility .

Q. How should ecological surveys be designed to monitor Syzygium oleosum populations in fragmented habitats?

- Methodological Answer:

- Survey Design: Conduct transect-based sampling in priority habitats (e.g., Karuah-Manning region) with GPS mapping to track spatial distribution .

- Threat Assessment: Record abiotic stressors (e.g., soil pH, invasive species) and biotic interactions (e.g., pollinator activity) using standardized ecological metrics .

- Data Tables: Summarize population density, threat severity scores, and annual abundance trends in comparative tables .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported phytochemical profiles of Syzygium oleosum across different geographical populations?

- Methodological Answer:

- Comparative Metabolomics: Use LC-MS/MS to generate compound fingerprints, followed by PCA to identify environmental or genetic drivers of variation .

- Reproducibility Checks: Cross-validate findings with herbarium voucher specimens and controlled cultivation studies to isolate environmental vs. genetic factors .

- Conflict Resolution: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for further testing .

Q. What experimental approaches effectively quantify hybridization effects between Syzygium oleosum and S. paniculatum on secondary metabolite production?

- Methodological Answer:

- Hybrid Identification: Use microsatellite markers or RAD-seq to confirm hybridization and assess genetic introgression .

- Metabolite Profiling: Compare HPLC profiles of parent species and hybrids under controlled growth conditions. Statistically analyze variance (ANOVA) to identify hybrid-specific compounds .

- Data Tables: Tabulate metabolite concentrations, genetic divergence indices (e.g., FST), and ecological correlates (e.g., pollinator fidelity) .

Q. How can researchers optimize experimental designs to account for temporal variability in Syzygium oleosum secondary metabolism?

- Methodological Answer:

- Longitudinal Sampling: Collect leaf/flower samples across seasons and analyze via GC-MS to correlate compound fluctuations with climatic data .

- Multivariate Analysis: Apply mixed-effects models to distinguish seasonal vs. ontogenetic influences on metabolite levels .

- Data Presentation: Use time-series graphs with error bars and supplementary tables for raw climatic and biochemical data .

Methodological Best Practices

- Reproducibility: Document all protocols in line with Beilstein Journal of Organic Chemistry guidelines, including raw data deposition in public repositories .

- Conflict Management: Address data discrepancies through peer consultation and re-analysis using independent validation techniques (e.g., blind testing) .

- Ethical Compliance: Adhere to conservation guidelines (e.g., NSW OEH 2018) when collecting wild specimens to minimize ecological impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.